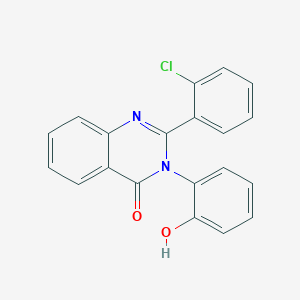

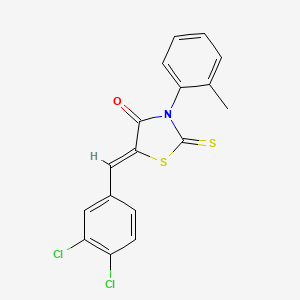

![molecular formula C15H14BrNO3 B5505860 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime" is a chemical compound that belongs to the broader family of methoxybenzaldehyde oxime derivatives. These compounds have been studied for their unique structural features and potential applications in various chemical syntheses and reactions.

Synthesis Analysis

The synthesis of methoxybenzaldehyde oxime derivatives, including those similar to "this compound," involves multiple steps, starting from basic benzaldehyde or methoxybenzaldehyde compounds. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a related compound, was achieved through bromination and hydrolysis of 4-bromo-2-fluorotoluene, followed by several other reactions to achieve a high purity product (Chen Bing-he, 2008).

Molecular Structure Analysis

Molecular structure analysis of methoxybenzaldehyde oxime derivatives reveals varied conformations and hydrogen-bonding patterns. For example, the crystal structures of four methoxybenzaldehyde oxime derivatives showed different arrangements of the methoxy group and the oxime unit, leading to diverse intermolecular hydrogen bonds and chain formations (L. Gomes et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving methoxybenzaldehyde oximes and their derivatives can yield a variety of products. For instance, reactions with 4-nitrobenzyl bromide have led to the preparation of benzyloxybenzaldehyde derivatives and, under certain conditions, benzofuran derivatives, showcasing the versatility of these compounds in chemical synthesis (Zeliha Hayvalı et al., 2010).

Physical Properties Analysis

The physical properties of methoxybenzaldehyde oxime derivatives, such as melting points, solubility, and crystal structures, are influenced by their molecular arrangements and hydrogen-bonding patterns. The detailed crystallographic analysis provides insights into the stability and packing of these compounds (Saleem Iqbal et al., 2019).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds, including reactivity, potential chemical transformations, and interactions, are complex and depend on their specific molecular structures. Studies have explored the synthesis and reactivity of various methoxybenzaldehyde oxime derivatives to understand their chemical behaviors better (E. Dubost et al., 2011).

科学的研究の応用

Crystal Structures and Interactions

The study of methoxybenzaldehyde oxime derivatives reveals diverse crystal structures and hydrogen-bonding patterns, offering insights into their molecular arrangements and potential applications in material science and molecular engineering (Gomes et al., 2018).

Electrosynthesis

Research on pairing electrolysis with hydrogenation showcases the potential of electrosynthesis in driving organic reaction chemistry under ambient conditions, indicating a sustainable approach to chemical synthesis (Sherbo et al., 2018).

Bromophenols

The isolation of bromophenols from the red alga Rhodomela larix, including studies on their structure and potential biological activities, points to the importance of natural products in drug discovery and marine biochemistry (Suzuki et al., 1980).

Photocatalytic Oxidation

Investigations into the selective photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes under various conditions contribute to the field of green chemistry and photocatalysis, offering eco-friendly methods for chemical transformations (Higashimoto et al., 2009).

Organic Synthesis and Applications

Studies on the synthesis, characterization, and reactions of various benzaldehyde derivatives and related compounds provide foundational knowledge for organic synthesis, material science, and pharmaceutical applications, demonstrating the versatility of these compounds in chemistry (Bing-he, 2008).

Safety and Hazards

特性

IUPAC Name |

(NE)-N-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-15-8-12(9-17-18)4-7-14(15)20-10-11-2-5-13(16)6-3-11/h2-9,18H,10H2,1H3/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOKKUFIMIOPHH-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

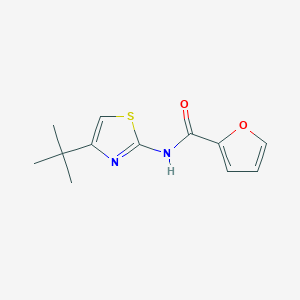

![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)

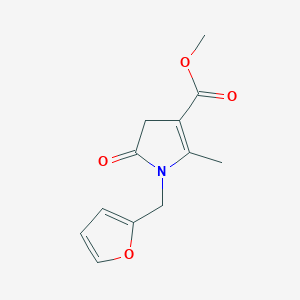

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

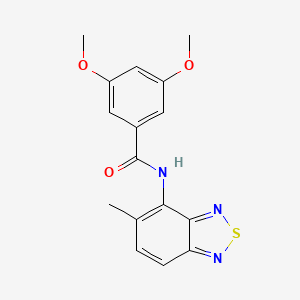

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)

![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)

![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)